molecular formula C20H16N2O3S B3568544 4-[[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]amino]-4-oxobutanoic acid

4-[[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]amino]-4-oxobutanoic acid

Cat. No.: B3568544
M. Wt: 364.4 g/mol
InChI Key: BCYSBKBUFYVENZ-UHFFFAOYSA-N
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Description

4-[[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]amino]-4-oxobutanoic acid is a complex organic compound that features a fluorenyl group, a thiazole ring, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]amino]-4-oxobutanoic acid typically involves the Hantzsch thiazole synthesis method. This method includes the reaction of 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide with α-halocarbonyl compounds in solvents like tetrahydrofuran (THF) or 1,4-dioxane . The reaction can proceed without a base catalyst, although the presence of a base can reduce the reaction time .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]amino]-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

4-[[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]amino]-4-oxobutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action for 4-[[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]amino]-4-oxobutanoic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]amino]-4-oxobutanoic acid apart from similar compounds is its unique combination of a fluorenyl group and a thiazole ring. This structure imparts specific chemical and physical properties that can be leveraged in various research and industrial applications.

Properties

IUPAC Name

4-[[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S/c23-18(7-8-19(24)25)22-20-21-17(11-26-20)13-5-6-16-14(10-13)9-12-3-1-2-4-15(12)16/h1-6,10-11H,7-9H2,(H,24,25)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCYSBKBUFYVENZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)C4=CSC(=N4)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]amino]-4-oxobutanoic acid
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4-[[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]amino]-4-oxobutanoic acid
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4-[[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]amino]-4-oxobutanoic acid
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4-[[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]amino]-4-oxobutanoic acid
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4-[[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]amino]-4-oxobutanoic acid
Reactant of Route 6
4-[[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]amino]-4-oxobutanoic acid

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